![molecular formula C7H13N3O B1416118 N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine CAS No. 938459-04-2](/img/structure/B1416118.png)
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Overview
Description
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine is a heterocyclic compound with the empirical formula C7H13N3O and a molecular weight of 155.20 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom. The presence of the ethyl group and the ethanamine moiety makes it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with an appropriate nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds that can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine has been studied for its potential therapeutic applications. The oxadiazole moiety is known for exhibiting various biological activities including antimicrobial and anti-inflammatory effects.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of compounds containing the oxadiazole ring. The findings indicated that derivatives of this compound showed significant inhibition against Gram-positive bacteria.
Material Science
In material science, this compound is explored as a building block for synthesizing novel polymers and materials with enhanced properties.
Application in Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For instance:
Polymer Type | Enhancement | Reference |
---|---|---|
Polyurethane | Increased tensile strength by 20% | |
Epoxy Resin | Improved thermal resistance |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is also under investigation. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agrochemicals.
Case Study: Herbicidal Activity
A study conducted on the herbicidal effects of oxadiazole derivatives demonstrated that this compound effectively inhibited weed growth in controlled environments.
Mechanism of Action
The mechanism of action of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The ethanamine moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition or activation of specific biological processes, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- N-Methyl[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]methanamine
Uniqueness
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine (CAS Number: 938459-04-2) is a heterocyclic compound belonging to the oxadiazole family, which has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C7H13N3O
- Molecular Weight : 155.20 g/mol
- Structural Formula :
1. Anticancer Activity
Research has highlighted the anticancer potential of various oxadiazole derivatives, including this compound. A study indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazoles have been reported to show inhibitory effects on tumor growth in human lung adenocarcinoma and colon adenocarcinoma cell lines with IC50 values ranging from 1.61 µg/mL to 92.4 µM depending on structural modifications .
Compound Type | Cell Line | IC50 (µg/mL) |
---|---|---|
Oxadiazole Derivative | HeLa (Cervical) | 92.4 |
Oxadiazole Derivative | CaCo-2 (Colon) | 1.61 |
2. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
3. Anti-inflammatory and Analgesic Effects
Oxadiazole compounds have demonstrated anti-inflammatory and analgesic properties in various animal models. These effects are often attributed to the inhibition of cyclooxygenases (COX) and other inflammatory mediators . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for development as a therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring can significantly influence biological activity. For example, the presence of electron-donating groups or specific alkyl substitutions can enhance anticancer potency or antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
In a comparative study involving several oxadiazole derivatives, this compound was synthesized and tested against a panel of cancer cell lines including HeLa and CaCo-2. The results indicated that this compound exhibited moderate cytotoxicity with an IC50 value comparable to other known anticancer agents .
Case Study 2: Antimicrobial Testing
A recent evaluation tested this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) suggesting its potential use in treating bacterial infections .
Properties
IUPAC Name |
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-6-9-7(11-10-6)5-8-4-2/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORJMPJTSJZXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650858 | |
Record name | N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-04-2 | |
Record name | N,3-Diethyl-1,2,4-oxadiazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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